

Biophysical Properties of the YG1702 Compound: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YG1702

Cat. No.: B15617413

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Abstract

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This document provides a comprehensive overview of the known biophysical properties of **YG1702**, focusing on its interaction with its target protein, ALDH18A1. The content herein is curated from publicly available scientific literature and is intended to serve as a technical resource for researchers in oncology, drug discovery, and molecular biology. This guide includes a summary of binding affinity data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

YG1702 has emerged as a significant research compound due to its specific inhibition of ALDH18A1, an enzyme implicated in the progression of certain cancers, notably MYCN-amplified neuroblastoma. Understanding the biophysical characteristics of the interaction between **YG1702** and ALDH18A1 is crucial for elucidating its mechanism of action and for the rational design of next-generation therapeutics. This guide synthesizes the available data to provide a detailed biophysical profile of **YG1702**.

Biophysical Data Summary

The interaction between **YG1702** and ALDH18A1 has been characterized primarily by Isothermal Titration Calorimetry (ITC), which confirmed a high-affinity physical interaction.^[1] While the precise quantitative data from these experiments are not publicly detailed, the qualitative results indicate a strong and specific binding event.

Table 1: Summary of **YG1702** Biophysical and Biochemical Properties

Parameter	Value	Method	Reference
Target	Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1)	-	^[2]
Binding Affinity (Kd)	High Affinity (Specific value not publicly available)	Isothermal Titration Calorimetry (ITC)	^[1]
Binding Enthalpy (ΔH)	Not publicly available	Isothermal Titration Calorimetry (ITC)	-
Stoichiometry (n)	Not publicly available	Isothermal Titration Calorimetry (ITC)	-
PDB ID of Target	2H5G (Human ALDH18A1)	X-ray Crystallography	^[3]
Mechanism of Action	Specific inhibitor of ALDH18A1 enzymatic activity	Biochemical Assays	^[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key techniques used in the characterization of **YG1702**, based on standard laboratory practices.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To quantify the binding affinity and thermodynamics of the **YG1702**-ALDH18A1 interaction.

Materials:

- Purified recombinant human ALDH18A1 protein
- **YG1702** compound
- ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
- Dialysis buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
- Syringe for titration

Protocol:

- Sample Preparation:
 - Dialyze the purified ALDH18A1 protein against the chosen ITC buffer overnight at 4°C to ensure buffer matching.
 - Dissolve **YG1702** in the same dialysis buffer to the desired concentration. It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.
 - Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Set the stirring speed (e.g., 750 rpm).
 - Equilibrate the instrument until a stable baseline is achieved.

- Titration:
 - Load the ALDH18A1 solution into the sample cell.
 - Load the **YG1702** solution into the injection syringe.
 - Perform a series of injections (e.g., 19 injections of 2 μ L each) of the **YG1702** solution into the ALDH18A1 solution.
- Data Analysis:
 - Integrate the heat-change peaks for each injection.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d , ΔH , and n values.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein.

Objective: To predict the binding conformation of **YG1702** within the active site of ALDH18A1.

Software:

- Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
- Protein structure visualization software (e.g., PyMOL, Chimera)

Protocol:

- Receptor Preparation:
 - Obtain the crystal structure of human ALDH18A1 from the Protein Data Bank (PDB ID: 2H5G).[\[3\]](#)
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

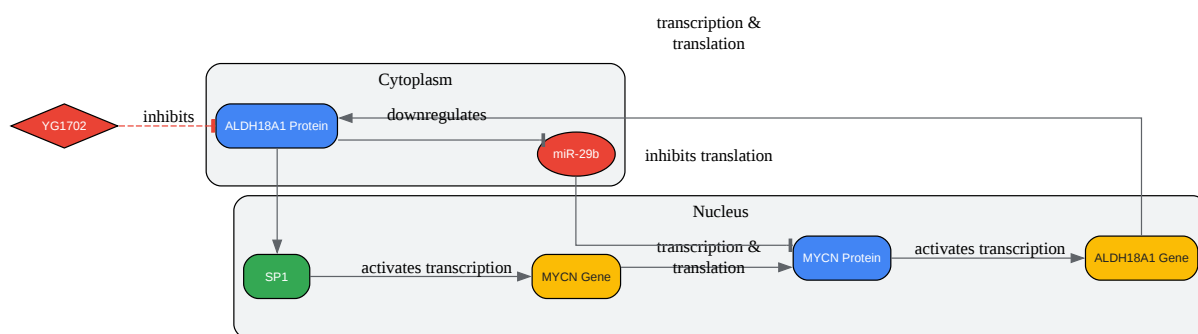
- Define the binding site or active site of the enzyme.
- Ligand Preparation:
 - Generate a 3D structure of the **YG1702** compound.
 - Minimize the energy of the ligand structure.
- Docking Simulation:
 - Run the docking algorithm to place the ligand into the defined binding site of the receptor in multiple conformations and orientations.
 - Score the generated poses based on a scoring function that estimates the binding affinity.
- Analysis:
 - Analyze the top-scoring poses to identify the most likely binding mode.
 - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Mandatory Visualizations

ALDH18A1-MYCN Signaling Pathway

The following diagram illustrates the positive feedback loop between ALDH18A1 and the MYCN oncogene, which is disrupted by **YG1702**. ALDH18A1 regulates MYCN expression both transcriptionally and post-transcriptionally, while MYCN reciprocally transactivates ALDH18A1.

[\[2\]](#)

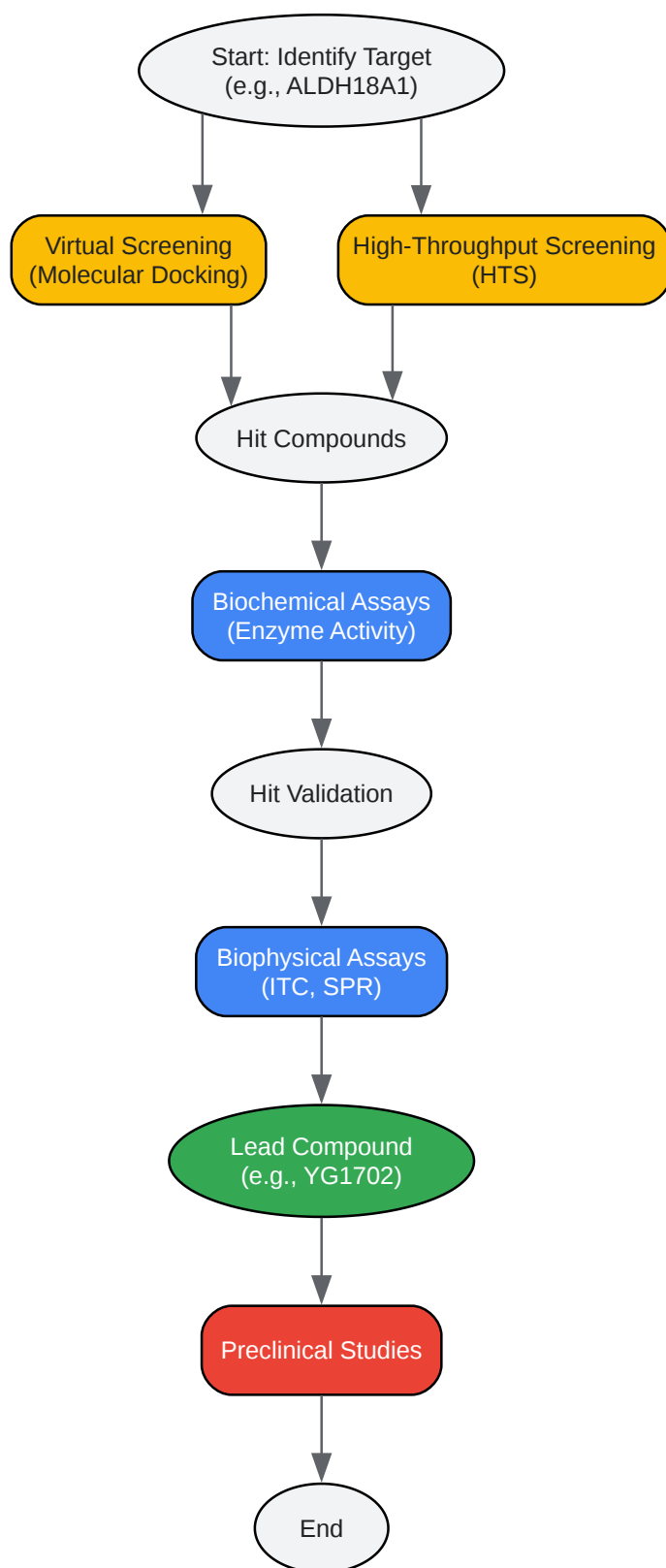


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Caption: The ALDH18A1-MYCIN positive feedback loop and the inhibitory action of **YG1702**.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for the identification and characterization of a specific enzyme inhibitor like **YG1702**.



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Caption: A generalized workflow for the discovery and development of a specific enzyme inhibitor.

Conclusion

YG1702 is a well-validated, high-affinity inhibitor of ALDH18A1. Its biophysical interaction with its target has been confirmed, providing a solid foundation for its use as a chemical probe to study the ALDH18A1-MYCN signaling axis and as a lead compound for the development of novel cancer therapeutics. Further public disclosure of detailed quantitative biophysical data would be invaluable to the scientific community for advancing research in this area.

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